molecular formula C9H19NO B15224397 3-(4-Methoxybutyl)pyrrolidine CAS No. 1220030-79-4

3-(4-Methoxybutyl)pyrrolidine

Cat. No.: B15224397
CAS No.: 1220030-79-4
M. Wt: 157.25 g/mol
InChI Key: BPALFCFIOVGIKF-UHFFFAOYSA-N
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Description

3-(4-Methoxybutyl)pyrrolidine is a chemical compound with the molecular formula C9H19NO. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and ability to serve as scaffolds for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybutyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-methoxybutyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of the halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include pyrrolidine, 4-methoxybutyl bromide, and a base such as sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxybutyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(4-Methoxybutyl)pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is explored for its potential therapeutic properties, including its use as a scaffold for drug development.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybutyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 3-(4-Methoxybutyl)pyrrolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1220030-79-4

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(4-methoxybutyl)pyrrolidine

InChI

InChI=1S/C9H19NO/c1-11-7-3-2-4-9-5-6-10-8-9/h9-10H,2-8H2,1H3

InChI Key

BPALFCFIOVGIKF-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1CCNC1

Origin of Product

United States

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